

# Applications of Psoralen Photochemistry in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Psoralens** are a class of naturally occurring or synthetic compounds that, upon activation by ultraviolet A (UVA) light, exhibit potent photochemical activity. This unique property allows for the formation of covalent cross-links with the pyrimidine bases of nucleic acids (DNA and RNA), leading to a range of biological effects. This document provides detailed application notes and protocols for the use of **psoralen** photochemistry in various biological research and therapeutic contexts, including the study of nucleic acid structure and interactions, therapeutic applications for skin diseases, and pathogen inactivation.

### **Probing Nucleic Acid Structure and Interactions**

**Psoralen** photochemistry is a powerful tool for elucidating the structure of DNA and RNA, as well as for identifying and characterizing nucleic acid-protein and nucleic acid-nucleic acid interactions. The formation of interstrand cross-links (ICLs) and monoadducts can be used to map regions of duplex formation, identify sites of protein binding that protect the nucleic acid from cross-linking, and trap transient interactions for further analysis.

# Quantitative Analysis of Psoralen-DNA Adduct Formation



The efficiency of **psoralen**-induced DNA adduct formation is dependent on the specific **psoralen** derivative, the dose of UVA light, and the local DNA sequence and structure. The following tables summarize quantitative data on the formation of interstrand cross-links (ICLs) and monoadducts (MAs) by two commonly used **psoralen** derivatives, 8-methoxy**psoralen** (8-MOP) and amotosalen (S-59), in human cells.[1][2]

Table 1: 8-Methoxypsoralen (8-MOP) Induced DNA Adducts in Human Cells[1][2]

| UVA Dose<br>(J/cm²) | 8-MOP-MA1<br>(adducts/10 <sup>6</sup><br>nucleotides) | 8-MOP-MA2<br>(adducts/10 <sup>6</sup><br>nucleotides) | 8-MOP-MA3<br>(adducts/10 <sup>6</sup><br>nucleotides) | Total 8-MOP<br>MAs<br>(adducts/10 <sup>6</sup><br>nucleotides) |
|---------------------|-------------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------------|
| 0.5                 | 7.6                                                   | 1.9                                                   | 7.2                                                   | 20.2                                                           |
| 10.0                | 2.2                                                   | 9.9                                                   | 50.8                                                  | 66.6                                                           |

Table 2: Amotosalen (S-59) Induced DNA Adducts in Human Cells[1][2]

| UVA Dose (J/cm²) | S-59 ICLs (lesions/10³ nucleotides) | Total S-59 MAs<br>(adducts/10 <sup>6</sup> nucleotides) |
|------------------|-------------------------------------|---------------------------------------------------------|
| 0.5              | 3.9                                 | 319                                                     |
| 10.0             | 12.8                                | 194                                                     |

Note: The yield of ICLs induced by S-59 was found to be approximately 100-fold greater than that induced by 8-MOP under similar conditions.[1][2]

## Experimental Protocol: Psoralen-DNA Cross-linking in Cultured Cells

This protocol describes a general procedure for inducing **psoralen**-DNA cross-links in cultured mammalian cells.

Materials:



- Cultured mammalian cells (e.g., HeLa cells)
- Psoralen derivative stock solution (e.g., 10 mg/mL 8-MOP or 4,5',8-trimethylpsoralen (TMP) in DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Long-wave UVA light source (365 nm)
- Ice
- DNA extraction kit
- Equipment for DNA analysis (e.g., agarose gel electrophoresis, qPCR, or mass spectrometry)

#### Procedure:

- Cell Culture: Plate cells at an appropriate density in culture dishes and grow to the desired confluency (typically 70-80%).
- Psoralen Incubation:
  - Wash the cells twice with PBS.
  - Add fresh, pre-warmed cell culture medium containing the desired final concentration of the psoralen derivative (e.g., 10 μg/mL TMP).[3]
  - Incubate the cells for a specific period (e.g., 10-30 minutes) at 37°C in the dark to allow for psoralen intercalation into the DNA.
- UVA Irradiation:
  - Place the culture dishes on ice to halt cellular processes.



Expose the cells to a long-wave UVA light source (365 nm). The UVA dose can be varied
by adjusting the irradiation time and the distance from the light source. A typical starting
dose is 1-5 J/cm<sup>2</sup>.

#### Post-Irradiation:

- Immediately after irradiation, wash the cells twice with ice-cold PBS to remove any unincorporated psoralen.
- The cells can now be processed for various downstream analyses.
- DNA Extraction and Analysis:
  - Lyse the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
  - Analyze the extent of DNA cross-linking using methods such as:
    - Agarose Gel Electrophoresis: Cross-linked DNA will migrate slower than non-crosslinked DNA under denaturing conditions.
    - Quantitative PCR (qPCR): Cross-links can inhibit PCR amplification, allowing for quantification of the damage.
    - Mass Spectrometry: For precise identification and quantification of different types of adducts.

#### **Experimental Controls:**

- No Psoralen Control: Cells treated with UVA light only to assess the effect of UVA on its own.
- No UVA Control: Cells incubated with psoralen but not exposed to UVA light to demonstrate the light-dependent nature of the cross-linking.
- Dark Control: Cells incubated with psoralen in the dark throughout the experiment to control for any non-photochemical effects.





# Experimental Workflow: Psoralen Cross-linking for Studying RNA-RNA Interactions (PARIS Method)

The **Psoralen** Analysis of RNA Interactions and Structures (PARIS) method utilizes **psoralen** cross-linking followed by high-throughput sequencing to identify RNA-RNA interactions on a transcriptome-wide scale.[4][5]





Click to download full resolution via product page

Workflow for **Psoralen** Analysis of RNA Interactions and Structures (PARIS).



# Therapeutic Applications: PUVA Photochemotherapy

**Psoralen** and UVA (PUVA) therapy is a well-established and effective treatment for several skin disorders, most notably psoriasis and vitiligo. The therapeutic effect is primarily attributed to the inhibition of hyperproliferation of keratinocytes and modulation of the immune response.

### **PUVA Therapy for Psoriasis: Clinical Outcomes**

PUVA therapy has demonstrated high efficacy in clearing psoriatic lesions. The following table summarizes typical treatment parameters and outcomes.[6][7][8][9][10]

Table 3: Typical PUVA Treatment Protocol and Efficacy for Psoriasis[6][7][8][9][10]

| Parameter                                | Value/Range                                         |  |
|------------------------------------------|-----------------------------------------------------|--|
| Psoralen                                 | 8-Methoxypsoralen (8-MOP)                           |  |
| Administration                           | Oral (0.6-0.8 mg/kg) or topical                     |  |
| Time between Psoralen and UVA            | 1-3 hours (oral)                                    |  |
| UVA Wavelength                           | 320-400 nm                                          |  |
| Initial UVA Dose                         | Based on skin type or Minimal Phototoxic Dose (MPD) |  |
| Treatment Frequency                      | 2-3 times per week                                  |  |
| Number of Treatments for Clearance       | 12-30                                               |  |
| Median Cumulative UVA Dose for Clearance | 52 J/cm²                                            |  |
| Efficacy (PASI-75)                       | ~80-92% of patients achieve clearance               |  |

PASI-75 refers to a 75% or greater reduction in the Psoriasis Area and Severity Index.

# Signaling Pathways Modulated by Psoralen Photochemistry



The therapeutic effects of PUVA are not solely due to DNA damage. **Psoralen** photochemistry also modulates key signaling pathways involved in cell proliferation, inflammation, and immune responses.

Photoactivated **psoralen**s can inhibit the binding of EGF to its receptor and reduce its tyrosine kinase activity, thereby interfering with growth-promoting signals in keratinocytes.[11][12][13] [14][15]



Click to download full resolution via product page

Psoralen/UVA inhibition of EGF receptor signaling.

**Psoralen** derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[16][17][18][19][20] This contributes to the therapeutic efficacy of PUVA in inflammatory skin conditions.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 3. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 4. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]
- 6. Response of psoriasis to twice weekly PUVA PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. The Patient's Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. The effectiveness of PUVA treatment in severe psoriasis is significantly increased by additional UV 308-nm excimer laser sessions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Psoralen Action in the Skin PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 8-methoxypsoralen and ultraviolet light A on EGF receptor (HER-1) expression
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of epidermal growth factor receptor tyrosine kinase activity in A431 human epidermoid cells following psoralen/ultraviolet light treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Psoriasis Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Applications of Psoralen Photochemistry in Biological Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192213#applications-of-psoralen-photochemistry-in-biological-systems]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com